Home > Products > Screening Compounds P131860 > Fulvestrant Impurity 4
Fulvestrant Impurity 4 - 1621885-82-2

Fulvestrant Impurity 4

Catalog Number: EVT-1478686
CAS Number: 1621885-82-2
Molecular Formula: C30H44O6S
Molecular Weight: 532.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used to treat patients with hormone receptor-positive advanced breast cancer. [] It competitively binds to estrogen receptors, blocking the effects of estrogen in breast tissue. Unlike fulvestrant, tamoxifen can exhibit partial agonist estrogen-like activity. []

Anastrozole

Compound Description: Anastrozole is an aromatase inhibitor that suppresses estrogen production. [] It is used in the treatment of hormone receptor-positive breast cancer by reducing estrogen levels in the body.

Relevance: Anastrozole is functionally related to fulvestrant as both target the estrogen signaling pathway in breast cancer. While fulvestrant directly inhibits and degrades the estrogen receptor, anastrozole indirectly reduces estrogen levels by inhibiting its synthesis. This makes anastrozole a relevant comparator to fulvestrant in clinical trials assessing treatment efficacy in hormone receptor-positive breast cancer. []

Letrozole

Compound Description: Letrozole is another aromatase inhibitor that functions similarly to anastrozole, reducing estrogen production by inhibiting the aromatase enzyme. [, ] It is frequently used in combination with palbociclib for the first-line treatment of endocrine-sensitive, hormone receptor-positive, HER2-negative advanced breast cancer. []

Relevance: Like anastrozole, letrozole is functionally related to fulvestrant by targeting estrogen synthesis, an upstream component of the estrogen signaling pathway. Clinical trials have compared the efficacy of letrozole-palbociclib combinations to fulvestrant-palbociclib combinations in treating hormone receptor-positive breast cancer. []

Abemaciclib

Compound Description: Abemaciclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that blocks the cell cycle progression of cancer cells. [] It is frequently used in combination with endocrine therapies like fulvestrant for treating hormone receptor-positive, HER2-negative advanced breast cancer.

Relevance: Abemaciclib is functionally related to fulvestrant as it is often used in combination with fulvestrant to treat hormone receptor-positive breast cancer. While fulvestrant targets the estrogen receptor, abemaciclib inhibits CDK4/6, a downstream effector in the growth signaling pathway. [] This combination therapy offers a synergistic approach to inhibiting cancer cell proliferation.

Palbociclib

Compound Description: Palbociclib is another CDK4/6 inhibitor with a similar mechanism of action to abemaciclib. [, ] It has been shown to be effective in combination with both letrozole and fulvestrant in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer. [, ]

Relevance: Palbociclib is functionally related to fulvestrant due to its frequent use in combination therapies. Like abemaciclib, palbociclib targets a different point in the growth signaling pathway than fulvestrant, providing a complementary mechanism of action. Clinical trials have investigated the efficacy of palbociclib combined with either fulvestrant or letrozole in first-line treatment of hormone receptor-positive breast cancer. [, ]

Ribociclib

Compound Description: Ribociclib is yet another CDK4/6 inhibitor, sharing a similar mechanism of action with abemaciclib and palbociclib. [] It has demonstrated efficacy when combined with fulvestrant in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer. []

Relevance: Ribociclib is functionally related to fulvestrant through its use in combination therapies. Similar to abemaciclib and palbociclib, ribociclib provides a complementary mechanism of action by targeting CDK4/6. Clinical trials have explored the efficacy of ribociclib plus fulvestrant as a first- or second-line treatment option for hormone receptor-positive breast cancer. []

Alpelisib

Compound Description: Alpelisib is a selective inhibitor of the PI3K&agr isoform, a key component of the PI3K/AKT/mTOR pathway. [] This pathway is often activated in patients with estrogen receptor-positive, endocrine therapy–resistant breast cancers. [] Alpelisib is used in combination with fulvestrant to treat hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced breast cancer. []

Relevance: Alpelisib is functionally related to fulvestrant as it is used in combination therapies targeting the PI3K/AKT/mTOR pathway, a known mechanism of resistance to antiestrogen therapy. [] While fulvestrant targets the estrogen receptor directly, alpelisib inhibits PI3K&agr, further disrupting estrogen signaling and tumor growth. Clinical data suggests this combination is particularly effective in tumors with PIK3CA mutations. []

Everolimus

Compound Description: Everolimus is a mammalian target of rapamycin (mTOR) inhibitor that disrupts downstream signaling in the PI3K/AKT/mTOR pathway. [] Like alpelisib, it is used to overcome resistance to antiestrogen therapy in hormone receptor-positive breast cancer.

Venetoclax

Compound Description: Venetoclax is a B-cell lymphoma 2 (BCL2) inhibitor, primarily used in hematologic malignancies. [] BCL2 is an antiapoptotic protein overexpressed in a significant proportion of primary ER-positive breast cancers. [] Venetoclax has shown potential in treating ER-positive and BCL2-positive MBC after prior endocrine therapy. []

Relevance: Although not directly targeting the estrogen receptor, venetoclax is functionally relevant to fulvestrant as it explores an alternative therapeutic strategy for ER-positive breast cancer. Preclinical studies and clinical trials are ongoing to investigate the efficacy of combining venetoclax with fulvestrant in hormone receptor-positive breast cancer patients, particularly those resistant to CDK4/6 inhibitors. [, ]

References: [] https://www.semanticscholar.org/paper/fb3a6310187407b9e5eea55d5e3fce9a53865a33 [] https://www.semanticscholar.org/paper/04dc077664b97255c0302ecb99fad4d25fc50ef3 [] https://www.semanticscholar.org/paper/a8bebd80fe4d66c86cc44f1cd06a1836a4ebc490 [] https://www.semanticscholar.org/paper/18647d0d797c1387b24de80a0f8929bbc36a2705 [] https://www.semanticscholar.org/paper/410950c2ba06e0f1a9045d2f6ae2cab3f515cf33 [] https://www.semanticscholar.org/paper/de12de46a306b8016691fd18c84f20de962239c6 [] https://www.semanticscholar.org/paper/a296e3598c4d3cb3d92531f19a513083146a1c89 [] https://www.semanticscholar.org/paper/975fb0760ba596ca38bb8c96fe6a2a0feb03b15b [] https://www.semanticscholar.org/paper/5dba6828d5c24479d29ba22157d63631e709ff91 [] https://www.semanticscholar.org/paper/344266e761de75dbbd3b9c0126ad435c145a94fa

Source

Fulvestrant, known chemically as 7 alpha-[9-(4,4,5,5,5-pentafluoropentyl sulfinyl)nonyl]estra-1,3,5(10)-triene-3,17-beta-diol, was developed by Aslicon and has been marketed since 2002 in the United States and 2004 in Europe. Its impurities, including Fulvestrant Impurity 4, arise during the synthesis and processing of fulvestrant. Various studies have identified numerous potential impurities that may form during the synthesis process due to degradation or incomplete reactions .

Classification

Fulvestrant Impurity 4 falls under the category of organic chemical impurities. It is classified based on its structural characteristics and its formation during the synthetic processes involved in producing fulvestrant. Understanding these classifications helps in developing analytical methods for detection and quantification.

Synthesis Analysis

Methods

The synthesis of fulvestrant typically involves multiple steps that include various chemical reactions such as oxidation, substitution, and aromatization. The most common synthetic routes include:

  1. Starting Materials: The synthesis often begins with estradiol or similar steroidal compounds.
  2. Key Reactions:
    • Grignard Reagent Reaction: This involves the addition of Grignard reagents to form key intermediates.
    • Oxidation Steps: Oxidation reactions are crucial for converting sulfides to sulfoxides and completing the synthesis of fulvestrant.
    • Chromatography Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to purify fulvestrant and separate impurities .

Technical Details

The synthesis process is generally divided into six stages:

  1. Formation of key intermediates from steroidal precursors.
  2. Aromatization reactions to form aromatic systems.
  3. Functional group modifications through oxidation.
  4. Final purification steps using chromatography techniques to ensure high purity levels .
Molecular Structure Analysis

Structure

Fulvestrant Impurity 4 has a complex molecular structure characterized by multiple functional groups including sulfoxide functionalities. Its molecular formula is typically derived from that of fulvestrant but includes modifications that define it as an impurity.

Data

The molecular weight of Fulvestrant Impurity 4 varies depending on its specific structure but generally falls within a range typical for organic compounds derived from steroidal frameworks. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

Fulvestrant Impurity 4 can be formed through several chemical reactions during the synthesis of fulvestrant:

  • Degradation Reactions: Conditions such as heat or moisture can lead to breakdown products that manifest as impurities.
  • Side Reactions: Unintended reactions during synthesis can yield various byproducts, including Fulvestrant Impurity 4.

Technical Details

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography are employed to identify and quantify these impurities in pharmaceutical formulations .

Mechanism of Action

Process

Data

Studies have shown that impurities can affect drug stability and efficacy; thus, understanding their mechanisms helps in optimizing formulations for better therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid or crystalline powder.
  • Solubility: Solubility characteristics vary based on the specific impurity but are generally evaluated in solvents like methanol or acetonitrile.

Chemical Properties

  • Stability: Fulvestrant Impurity 4's stability is influenced by environmental factors such as temperature and humidity.
  • Reactivity: The impurity may exhibit reactivity towards nucleophiles or electrophiles depending on its functional groups.

Relevant data regarding these properties are essential for ensuring proper handling and storage conditions during pharmaceutical development .

Applications

Scientific Uses

Fulvestrant Impurity 4 is primarily utilized for:

  • Quality Control: It serves as a reference standard for analytical methods aimed at assessing the purity of fulvestrant formulations.
  • Stability Studies: Understanding how this impurity behaves under various conditions aids in predicting the shelf life and efficacy of drug products.
  • Regulatory Compliance: Monitoring impurities is crucial for meeting regulatory standards set by health authorities during drug approval processes .

Properties

CAS Number

1621885-82-2

Product Name

Fulvestrant Impurity 4

Molecular Formula

C30H44O6S

Molecular Weight

532.75

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.